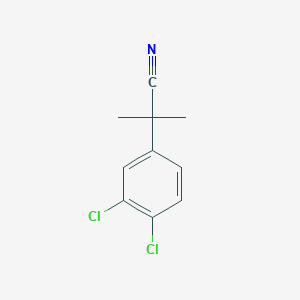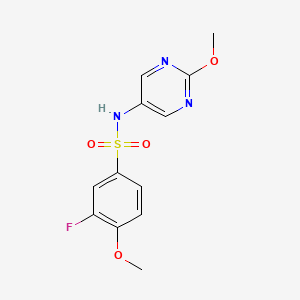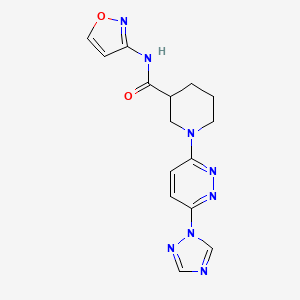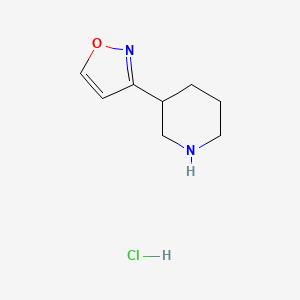
2-(3,4-Dichlorophenyl)-2-methylpropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3,4-Dichlorophenyl)-2-methylpropanenitrile” is a chemical compound that is related to the 3,4-Dichlorophenyl isocyanate . It is a solid and ranges in color from white to yellow . It is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides .
Synthesis Analysis
The synthesis of this compound involves several steps. One of the methods involves the use of ethyl 2-arylhydrazinecarboxylates as organocatalysts for Mitsunobu reactions. These provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . Another method involves the reaction of a substituted aryl amine with phosgene to form its isocyanate derivative, which is subsequently reacted with dimethylamine to give the final product .Molecular Structure Analysis
The molecular structure of this compound has been investigated through density functional method (DFT) using 6-31++G (d, p) as basis set in B3LYP method . The optimized stable structure vibration frequencies were recorded at the same level of theory .Chemical Reactions Analysis
This compound can work as an organocatalyst for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine . The reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Research has shown applications in catalysis, where compounds with similar structures to 2-(3,4-Dichlorophenyl)-2-methylpropanenitrile have been utilized. For example, the study by Mejía and Togni (2012) discusses the use of methyltrioxorhenium as a catalyst for the electrophilic trifluoromethylation of aromatic compounds, highlighting the potential for compounds with dichlorophenyl groups in catalytic processes (Mejía & Togni, 2012).
Corrosion Inhibition
Compounds structurally related to 2-(3,4-Dichlorophenyl)-2-methylpropanenitrile have been investigated for their corrosion inhibition properties. Lagrenée et al. (2002) studied the efficiency of a new triazole derivative in inhibiting corrosion of mild steel in acidic media, indicating the relevance of chlorophenyl-containing compounds in corrosion protection (Lagrenée et al., 2002).
Environmental Applications
Research into environmental applications, such as the degradation of chlorophenols, demonstrates the potential use of dichlorophenyl derivatives. Lin et al. (2018) studied the photocatalytic degradation of chlorophenols using copper-doped titanium dioxide, shedding light on the importance of such compounds in environmental remediation efforts (Lin et al., 2018).
Materials Science
In materials science, the synthesis and characterization of novel compounds containing dichlorophenyl groups are of interest. The work by Kimura et al. (2011) on the synthesis of nonclassical tetraazaporphyrins highlights the exploration of chlorophenyl derivatives in developing new materials with unique properties (Kimura et al., 2011).
Mécanisme D'action
While the exact mechanism of action for “2-(3,4-Dichlorophenyl)-2-methylpropanenitrile” is not explicitly mentioned in the search results, a related compound, DCMU, is known to be a very specific and sensitive inhibitor of photosynthesis. It blocks the Q B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQZPEHIUCAMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-methylpropanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2768218.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2768220.png)

![N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B2768226.png)
![N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2768228.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2768229.png)

![N-[(3S,4R)-4-Methyl-1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2768232.png)
![2-((4-Bromophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2768233.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2768235.png)


![3-phenyl-2-(prop-2-yn-1-ylthio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2768239.png)